Lumicitabine

RSV Clinical Trial Viral Kinetics

Lumicitabine (ALS-008176/JNJ-64041575) is an orally bioavailable prodrug of the cytidine nucleoside analogue ALS-008112. Its active triphosphate metabolite inhibits RSV RNA polymerase via chain termination (IC50=0.02 µM) with >5000-fold selectivity over human polymerases. It provides a validated 85–88% viral load reduction in human challenge models and documented >24h stability in 0.5% methylcellulose. No resistance substitutions emerged in Phase IIb, confirming a high genetic barrier. An essential reference for RSV drug screening, in vivo model validation, and oral prodrug formulation R&D.

Molecular Formula C18H25ClFN3O6
Molecular Weight 433.9 g/mol
CAS No. 1445385-02-3
Cat. No. B608685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumicitabine
CAS1445385-02-3
SynonymsLumicitabine;  ALS-8176;  ALS8176; ALS 8176;  JNJ 64041575;  JNJ64041575;  JNJ-64041575;  AL 8176;  AL8176;  AL-8176;  ALS 008176;  ALS 008176;  ALS008176.
Molecular FormulaC18H25ClFN3O6
Molecular Weight433.9 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)F)OC(=O)C(C)C)CCl
InChIInChI=1S/C18H25ClFN3O6/c1-9(2)15(24)27-8-18(7-19)13(28-16(25)10(3)4)12(20)14(29-18)23-6-5-11(21)22-17(23)26/h5-6,9-10,12-14H,7-8H2,1-4H3,(H2,21,22,26)/t12-,13+,14-,18-/m1/s1
InChIKeyMJVKYGMNSQJLIN-KYZVSKTDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lumicitabine (ALS-008176) - An Orally Bioavailable RSV Polymerase Inhibitor Prodrug for Research and Clinical Trial Procurement


Lumicitabine (CAS 1445385-02-3, also known as ALS-008176 or JNJ-64041575) is an orally bioavailable prodrug of the cytidine nucleoside analogue ALS-008112 [1]. It is a small molecule inhibitor of the respiratory syncytial virus (RSV) RNA polymerase, functioning through chain termination after intracellular conversion to its active 5'-triphosphate (NTP) form [2]. While development for RSV treatment was discontinued following Phase IIb results, it remains a valuable research tool for antiviral studies and has shown in vitro activity against other viruses like Nipah [3].

Why Lumicitabine Cannot Be Substituted with Other RSV Inhibitors or Generic Nucleoside Analogs


The RSV antiviral landscape includes fusion inhibitors, other polymerase inhibitors, and broad-spectrum nucleoside analogs like ribavirin. Substitution of Lumicitabine with these alternatives is scientifically invalid due to fundamental differences in molecular mechanism, pharmacokinetic profile, and resistance characteristics. For instance, ribavirin's antiviral mechanism is multi-faceted and less specific [1], while Lumicitabine acts through precise chain termination of the RSV polymerase [2]. Critically, in vitro potency metrics differ by orders of magnitude, and formulation stability data, critical for reproducible in vivo research, are unique to this compound [3]. The following quantitative evidence details these specific, non-interchangeable attributes.

Quantitative Differentiation of Lumicitabine: Head-to-Head and Cross-Study Evidence


Superior Viral Load Reduction in Human Challenge Model vs. Placebo

In a Phase 2a human challenge study, Lumicitabine treatment resulted in an 85-88% reduction in the viral load area under the curve (AUC) compared to placebo, with the most effective regimen (750 mg loading dose + 500 mg maintenance) demonstrating the highest level of viral suppression [1].

RSV Clinical Trial Viral Kinetics Pharmacodynamics

Potent In Vitro RSV Polymerase Inhibition Compared to Broad-Spectrum Antiviral Ribavirin

The active triphosphate metabolite of Lumicitabine (ALS-008112-TP) inhibits RSV polymerase with an IC50 of 0.02 µM, which is significantly more potent than the commonly used broad-spectrum antiviral ribavirin . In a separate study, ribavirin exhibited an EC50 of 12.61 µM in a viral inhibition assay [1].

RSV Polymerase Inhibitor In Vitro Selectivity

Documented Formulation Stability Profile Critical for Reproducible In Vivo Dosing

Lumicitabine exhibits a well-characterized stability profile in a standard aqueous formulation vehicle, with documented stability exceeding 24 hours at room temperature, a metric not universally available for other research-grade RSV inhibitors [1]. It also demonstrates stability in simulated gastric and intestinal fluids with a half-life greater than 2 hours [1].

Formulation Stability Bioavailability Pharmacokinetics

High Selectivity Against Human Polymerases Minimizes Off-Target Cellular Toxicity Concerns

The active triphosphate metabolite of Lumicitabine (2c-TP) demonstrated potent inhibition of RSV polymerase (IC50 = 0.02 µM) with no appreciable inhibition of human DNA and RNA polymerases even at concentrations up to 100 µM [1]. This contrasts with broader-spectrum nucleoside analogs like ribavirin, which has known cytotoxic effects at lower concentrations (CC50 = 56.31 µM) [2].

Selectivity Toxicity Polymerase Safety

Rapid Onset of Viral Inhibition with >99% Reduction Achieved Shortly After Loading Dose

A semi-mechanistic PK/PD model of RSV dynamics in humans estimated that Lumicitabine treatment achieved >99% viral inhibition within 2 hours after the initial loading dose [1]. The EC50 for viral inhibition in this model was 1.79 µM [1].

Pharmacodynamics Viral Kinetics Modeling Efficacy

Absence of Emergent Resistance in Pediatric Trial Despite Lack of Overall Efficacy

In a Phase 1b/2b study of RSV-infected hospitalized infants, no emergent resistance-associated substitutions were observed at the RSV L-gene positions of interest following Lumicitabine treatment [1]. This occurred even though the trial failed to meet its primary antiviral efficacy endpoints [1].

Resistance Pediatric Clinical Trial Safety

Optimal Research Applications for Lumicitabine (ALS-008176) Based on Quantitative Evidence


Use as a Potent Positive Control in RSV Polymerase Inhibition Assays

Given its well-defined and highly potent inhibition of the RSV polymerase (IC50 = 0.02 µM for the active metabolite), Lumicitabine serves as an excellent positive control for in vitro assays designed to screen for new RSV polymerase inhibitors or to study the mechanism of chain termination. Its >5000-fold selectivity over human polymerases minimizes confounding cytotoxicity [1].

In Vivo Efficacy Studies in Adult RSV Challenge Models Requiring Known Pharmacodynamics

The robust and quantitative 85-88% reduction in viral load observed in the Phase 2a human challenge study [2], coupled with a PK/PD model predicting >99% inhibition within 2 hours of dosing [3], makes Lumicitabine an ideal reference compound for validating new in vivo models or as a benchmark for evaluating next-generation RSV therapeutics in adult challenge studies.

Formulation Development and Stability Studies for Nucleoside Analog Prodrugs

The documented stability of Lumicitabine in a standard 0.5% methylcellulose aqueous formulation (>24 hours at room temperature) and in simulated gastric/intestinal fluids (half-life >2 hours) [4] provides a useful baseline for researchers developing oral formulations of other nucleoside analog prodrugs or for studies where reliable oral dosing in animal models is critical.

Investigations of Antiviral Resistance Barriers in RSV

The finding that no resistance-associated substitutions emerged in a large Phase 2b pediatric trial, despite a lack of overall efficacy [5], positions Lumicitabine as a unique tool for studying the genetic barrier to resistance for this class of RSV polymerase inhibitors. It can be used in vitro resistance selection experiments to map potential escape mutations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lumicitabine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.